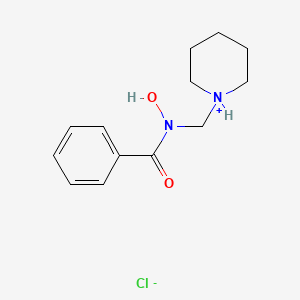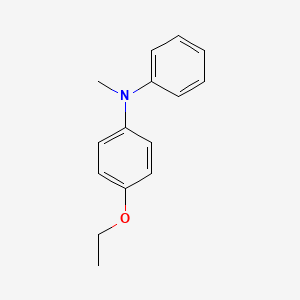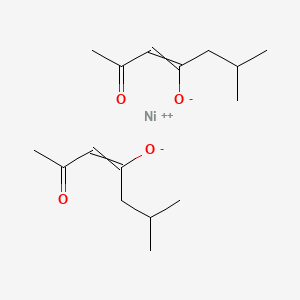
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is a coordination compound with the molecular formula C₁₆H₂₆NiO₄. This compound is known for its unique structure, where a nickel ion is coordinated with the organic ligand 6-Methyl-2-oxohept-3-en-4-olate. It has applications in various fields, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) typically involves the reaction of 6-Methyl-2-oxohept-3-en-4-olate with a nickel salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
Industrial Production Methods
On an industrial scale, the production of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) follows similar principles but is optimized for higher yields and purity. The process involves the use of high-purity starting materials and solvents, and the reaction conditions are carefully monitored to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 6-Methyl-2-oxohept-3-en-4-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Ligand substitution reactions result in new coordination compounds with different ligands.
科学研究应用
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
作用机制
The mechanism of action of 6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) involves its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal, forming coordination bonds with the 6-Methyl-2-oxohept-3-en-4-olate ligand and other potential ligands. This coordination can influence the reactivity and properties of the compound, making it useful in catalysis and material science.
相似化合物的比较
Similar Compounds
Zinc, (Z)-6-Methyl-2-oxohept-3-en-4-olate: This compound is similar in structure but contains zinc instead of nickel.
Copper, (Z)-6-Methyl-2-oxohept-3-en-4-olate: Another similar compound where copper replaces nickel.
Uniqueness
6-Methyl-2-oxohept-3-en-4-olate;nickel(2+) is unique due to the specific properties imparted by the nickel ion. Nickel complexes often exhibit distinct catalytic activities and electronic properties compared to their zinc and copper counterparts, making them valuable in specific applications.
属性
CAS 编号 |
14522-99-7 |
|---|---|
分子式 |
C16H26NiO4 |
分子量 |
341.07 g/mol |
IUPAC 名称 |
6-methyl-2-oxohept-3-en-4-olate;nickel(2+) |
InChI |
InChI=1S/2C8H14O2.Ni/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2 |
InChI 键 |
HDBAKCZCEGXHMX-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




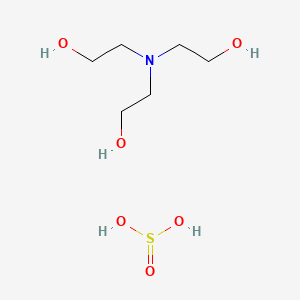
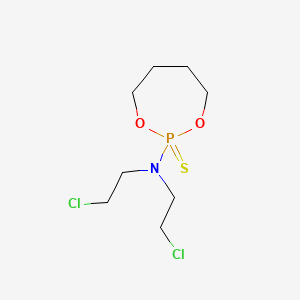
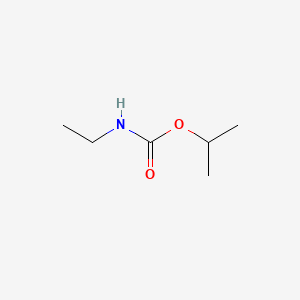
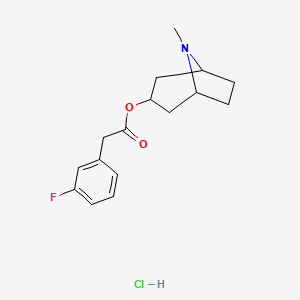
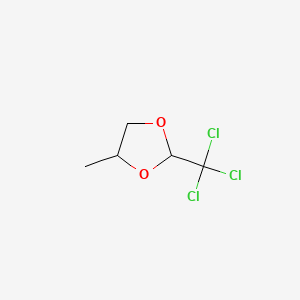
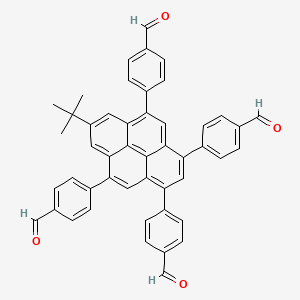
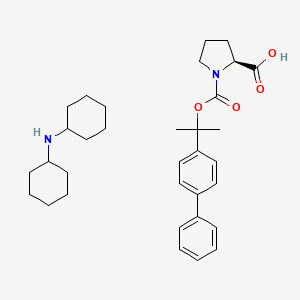
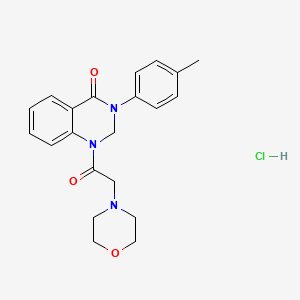
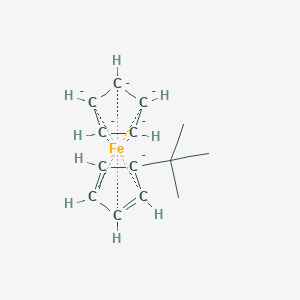
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
